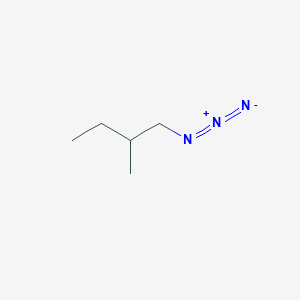

1-Azido-2-methylbutane

Description

Evolution of Organic Azides as Versatile Synthetic Intermediates

Organic azides have transitioned from being viewed primarily as high-energy compounds to indispensable building blocks in synthetic chemistry. wikipedia.org Their utility stems from the rich reactivity of the azide (B81097) group. They can be readily transformed into amines via reduction, a fundamental transformation in the synthesis of countless biologically active molecules and materials. wikipedia.org Furthermore, the azide group can participate in various cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable triazole rings. wikipedia.org The advent of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has further solidified the role of organic azides as reliable and efficient connectors for molecular assembly. wikipedia.org

Importance of Chiral Azidoalkanes in Stereoselective Synthesis

The introduction of chirality into a molecule adds a layer of complexity and is often crucial for its biological function. Chiral azidoalkanes are of paramount importance in stereoselective synthesis, where the controlled formation of a specific stereoisomer is desired. wikipedia.orgethz.ch These compounds serve as chiral synthons, allowing for the introduction of a nitrogen-containing stereocenter that can be further elaborated. The use of chiral azides in asymmetric synthesis enables the construction of enantiomerically pure amines, amino alcohols, and other nitrogenous compounds that are key components of many pharmaceuticals and natural products. google.com The stereochemical information embedded within the chiral azidoalkane can direct the outcome of subsequent reactions, making them powerful tools for chemists. msu.edu

Current Research Landscape and Future Prospects for 1-Azido-2-methylbutane

While the broader class of azidoalkanes has been extensively studied, research specifically focused on this compound is more specialized. The presence of a stereocenter at the 2-position makes its chiral forms, (S)-(+)-1-Azido-2-methylbutane and (R)-(-)-1-Azido-2-methylbutane, valuable reagents. Current research involving this compound has highlighted its utility in the synthesis of chiral triazole derivatives through click chemistry. scielo.brscielo.br Future prospects for this compound likely lie in its application as a chiral building block in the asymmetric synthesis of complex target molecules. Its potential to introduce a specific stereochemistry early in a synthetic sequence makes it an attractive intermediate for the pharmaceutical and agrochemical industries. Further exploration of its reactivity in various stereoselective transformations is an area ripe for investigation.

Physicochemical Properties of this compound (Estimated)

Due to the limited availability of experimental data for this compound, the following properties are estimated based on its close structural isomer, 1-azido-3-methylbutane (B1281170) (isopentyl azide).

| Property | Estimated Value |

| Molecular Formula | C₅H₁₁N₃ |

| Molecular Weight | 113.16 g/mol |

| Boiling Point | ~142-145 °C |

| Appearance | Colorless liquid (presumed) |

Synthesis of this compound

The synthesis of this compound can be approached through established methods for the preparation of alkyl azides.

Racemic Synthesis

A common method for the synthesis of racemic this compound involves the nucleophilic substitution of a suitable haloalkane.

Starting Material: 1-Bromo-2-methylbutane or 1-Chloro-2-methylbutane.

Reagent: Sodium azide (NaN₃).

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Reaction: The halide is displaced by the azide anion in an Sₙ2 reaction to yield this compound.

Stereoselective Synthesis of (S)-(+)-1-Azido-2-methylbutane

The synthesis of the enantiomerically pure form requires a chiral starting material.

Starting Material: (S)-(+)-2-Methyl-1-butanol.

Activation of the Hydroxyl Group: The hydroxyl group is a poor leaving group and must be converted into a better one. This can be achieved by converting it to a tosylate or mesylate by reacting the alcohol with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine.

Nucleophilic Substitution: The resulting tosylate or mesylate is then treated with sodium azide. The azide ion displaces the leaving group via an Sₙ2 reaction, which proceeds with inversion of configuration at the stereocenter, to yield (R)-(-)-1-Azido-2-methylbutane. To obtain the (S)-(+) enantiomer, one would start with (R)-(-)-2-Methyl-1-butanol. Alternatively, direct conversion of the alcohol can be achieved using reagents like diphenylphosphoryl azide (DPPA) under Mitsunobu reaction conditions. wikipedia.org

Reactions and Applications in Stereoselective Synthesis

The primary utility of chiral this compound lies in its application in stereoselective synthesis.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

(S)-(+)-1-Azido-2-methylbutane has been successfully employed in the Cu(I)-catalyzed "click reaction" with terminal alkynes to produce chiral 1,4-disubstituted-1,2,3-triazoles. scielo.brscielo.br This reaction is highly regioselective and proceeds under mild conditions, making it a robust method for the synthesis of complex chiral molecules. The resulting triazole ring is stable and can act as a linker or be a part of a larger pharmacologically active scaffold.

Example Reaction: (S)-(+)-1-Azido-2-methylbutane + Phenylacetylene ---(Cu(I) catalyst)--> (S)-1-(2-methylbutyl)-4-phenyl-1H-1,2,3-triazole

Reduction to Chiral Amines

The azide group of this compound can be readily reduced to a primary amine, yielding chiral 2-methyl-1-butanamine. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation over a palladium catalyst. wikipedia.org This provides a straightforward route to enantiomerically enriched primary amines, which are valuable intermediates in pharmaceutical synthesis.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H11N3 |

|---|---|

Molecular Weight |

113.16 g/mol |

IUPAC Name |

1-azido-2-methylbutane |

InChI |

InChI=1S/C5H11N3/c1-3-5(2)4-7-8-6/h5H,3-4H2,1-2H3 |

InChI Key |

AYACOZOUUDDYDB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CN=[N+]=[N-] |

Origin of Product |

United States |

Stereoselective Synthesis of 1 Azido 2 Methylbutane

Nucleophilic Substitution Strategies for 1-Azido-2-methylbutane Synthesis

Nucleophilic substitution reactions offer a classical and effective approach to introduce the azide (B81097) functionality with stereochemical control. By starting with precursors where the stereochemistry is already defined, it is possible to synthesize specific enantiomers or diastereomers of this compound.

Enantioselective Routes from Chiral Precursors (e.g., Alcohols, Halides, Sulfonates)

The most straightforward enantioselective route to this compound involves the use of chiral starting materials derived from commercially available chiral pools, such as (S)-2-methyl-1-butanol or (R)-2-methyl-1-butanol. The key to this approach lies in the stereospecificity of the S(_N)2 reaction, which proceeds with a complete inversion of configuration at the stereocenter. wikipedia.orgrsc.org

The synthesis typically begins with the conversion of the chiral alcohol into a better leaving group. This is crucial as the hydroxyl group (-OH) is a poor leaving group. Common strategies include converting the alcohol to a halide (e.g., bromide or iodide) or a sulfonate ester (e.g., tosylate, mesylate, or triflate).

For instance, (S)-2-methyl-1-butanol can be converted to its corresponding tosylate, (S)-2-methylbutyl tosylate. Subsequent reaction with an azide source, such as sodium azide (NaN(_3)), in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), facilitates the S(_N)2 displacement of the tosylate group. This "backside attack" by the azide nucleophile results in the formation of (R)-1-azido-2-methylbutane with a high degree of enantiomeric purity. wikipedia.orgrsc.org The stereochemical outcome is a direct consequence of the Walden inversion that characterizes the S(_N)2 mechanism. wikipedia.org

Similarly, chiral 2-methylbutyl halides can be employed. The reaction of (S)-2-methyl-1-bromobutane with sodium azide would also be expected to yield (R)-1-azido-2-methylbutane. The efficiency of the reaction is dependent on factors such as the nature of the leaving group (I > Br > Cl > OTs), the solvent, and the reaction temperature.

A representative reaction scheme is as follows:

| Precursor | Leaving Group | Azide Source | Product | Stereochemistry |

| (S)-2-methyl-1-butanol | Tosylate | Sodium Azide | (R)-1-azido-2-methylbutane | Inversion |

| (R)-2-methyl-1-butanol | Bromide | Sodium Azide | (S)-1-azido-2-methylbutane | Inversion |

| (S)-2-methyl-1-iodobutane | Iodide | Sodium Azide | (R)-1-azido-2-methylbutane | Inversion |

Diastereoselective Approaches to Control C2 Stereochemistry

The diastereoselective synthesis of this compound becomes relevant when the starting material already contains one or more stereocenters. The goal is to control the formation of a new stereocenter at the C1 position relative to the existing stereocenter at the C2 position. However, since the azide is introduced at the C1 position which is not a stereocenter in the final product (this compound), the primary focus of stereocontrol remains on preserving or inverting the existing C2 stereocenter.

If a substrate containing a chiral center at C2 and a reactive group at C1 is subjected to an azidation reaction, the stereochemical outcome at C2 is generally unaffected as it is not directly involved in the reaction. The challenge in diastereoselectivity would arise if, for example, a chiral precursor with a stereocenter at C3 were used to create a new stereocenter at C2. In the specific case of this compound, the stereochemistry is solely determined by the C2 position.

Therefore, diastereoselective strategies for this particular molecule are less about creating a new diastereomer and more about employing chiral auxiliaries or substrate-controlled reactions in more complex syntheses where the 2-methylbutyl azide moiety is a fragment. For the direct synthesis of this compound, the enantioselective routes described in section 2.1.1 are the most pertinent.

Catalytic Azidation Methods for Branched Alkane Systems

Direct C-H azidation of alkanes is a highly desirable transformation as it avoids the need for pre-functionalized starting materials. However, achieving regioselectivity and stereoselectivity in such reactions, particularly for branched alkanes like 2-methylbutane, remains a significant challenge.

Transition Metal-Catalyzed Azidation (e.g., Photoredox Dual Catalysis)

Transition metal catalysis offers promising avenues for the direct azidation of C-H bonds. A variety of metals, including iron, copper, and rhodium, have been shown to catalyze such reactions. researchgate.netresearchgate.net The general mechanism often involves the generation of a highly reactive metal-nitrene or metal-azidyl radical species that can insert into a C-H bond.

A significant challenge in the catalytic azidation of 2-methylbutane is regioselectivity. The molecule contains primary, secondary, and tertiary C-H bonds. Research has shown that many catalytic systems exhibit a strong preference for the functionalization of the weakest C-H bond, which in this case is the tertiary C-H bond at the C2 position. researchgate.netresearchgate.net Azidation at this position would lead to 2-azido-2-methylbutane, not the desired this compound.

Recent advancements in photoredox catalysis, often in combination with a transition metal (dual catalysis), have opened up new possibilities for C-H functionalization. nih.govnih.gov These methods utilize visible light to generate radical intermediates under mild conditions. In principle, a photoredox-catalyzed process could be designed to selectively functionalize the primary C-H bonds of 2-methylbutane. This might be achieved through the use of a sterically demanding photocatalyst or a directing group that positions the catalytic activity at the terminal methyl group. However, achieving high regioselectivity for the primary C-H bonds in a branched alkane in the presence of more reactive secondary and tertiary C-H bonds is a frontier in the field and specific, high-yielding methods for this compound via this route are not yet well-established.

| Catalytic Approach | Target C-H Bond | Regioselectivity Challenge | Potential Advantage |

| Transition Metal Catalysis | Primary (C1) | Preference for tertiary (C2) and secondary C-H bonds. researchgate.netresearchgate.net | Direct functionalization of the alkane. |

| Photoredox Dual Catalysis | Primary (C1) | Overcoming the inherent reactivity preference of C-H bonds. | Mild reaction conditions. |

Green Chemistry Principles in Azide Synthesis

The application of green chemistry principles is crucial in modern synthetic chemistry to minimize environmental impact. In the context of this compound synthesis, several metrics can be used to evaluate the "greenness" of a particular route.

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. pnas.org Nucleophilic substitution reactions, such as the reaction of a 2-methylbutyl halide with sodium azide, generally have a good atom economy, as the main byproduct is a salt (e.g., sodium bromide).

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-factor is the ratio of the mass of waste to the mass of the product. pnas.org A lower E-factor indicates a greener process. The E-factor takes into account not just byproducts but also solvent waste and reagents used in workup and purification. Catalytic methods, in principle, can have very low E-factors as the catalyst is used in small amounts and can potentially be recycled.

Use of Safer Solvents and Reagents: Traditional azide syntheses often use potentially hazardous reagents like sodium azide and volatile organic solvents. Green chemistry encourages the use of less toxic reagents and greener solvents, such as water or bio-based solvents, where possible. Research into catalytic C-H azidation often aims to use more benign azide sources and milder reaction conditions.

| Green Metric | Nucleophilic Substitution | Catalytic C-H Azidation |

| Atom Economy | Generally high | Potentially very high (co-product is often N(_2)) |

| E-Factor | Can be moderate to high due to solvent and workup | Can be very low if catalyst is efficient and recyclable |

| Safety | Sodium azide is toxic and potentially explosive | Can avoid bulk use of hazardous azides |

| Energy Consumption | Often requires heating | Can often be performed at room temperature (e.g., photoredox) |

Alternative Synthetic Pathways to this compound Analogues

The synthetic strategies discussed can be adapted to produce a variety of analogues of this compound. By modifying the starting material, a range of functionalized and structurally diverse azides can be accessed.

For instance, starting with different chiral alcohols or halides, one can synthesize analogues with different substitution patterns on the alkyl chain. For example, using a chiral 3-methyl-1-pentanol derivative would lead to the corresponding 1-azido-3-methylpentane.

Furthermore, the azide group itself is a versatile functional group that can be used as a precursor to other nitrogen-containing functionalities. For example, the Staudinger reaction can convert the azide to an amine, and the Huisgen cycloaddition ("click chemistry") can be used to form triazoles. These subsequent transformations allow for the creation of a wide library of this compound analogues with diverse properties and potential applications.

Alternative synthetic strategies for creating functionalized 2-methylbutane derivatives that could serve as precursors for azidation include:

Hydroboration-oxidation of 2-methyl-1-butene: This would produce 2-methyl-1-butanol, which can then be converted to the azide as described in section 2.1.1.

Grignard reaction: The reaction of isobutylmagnesium bromide with formaldehyde would also yield 2-methyl-1-butanol.

These alternative pathways provide flexibility in the synthesis of not only this compound but also a broad spectrum of its analogues, enabling the exploration of structure-activity relationships in various chemical and biological contexts.

Chemical Transformations and Reactivity of 1 Azido 2 Methylbutane

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

1,3-Dipolar cycloaddition, often referred to as "click chemistry," is a powerful and versatile method for the formation of five-membered heterocyclic rings. The azide (B81097) group of 1-azido-2-methylbutane can act as a 1,3-dipole, reacting with various dipolarophiles, most notably alkynes, to form 1,2,3-triazoles.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively yields 1,4-disubstituted 1,2,3-triazoles. While specific studies on this compound are not available, it is anticipated that it would readily participate in CuAAC reactions with terminal alkynes. The general reaction scheme would involve the in situ generation of a copper(I) catalyst, typically from a copper(II) salt and a reducing agent like sodium ascorbate, which then activates the terminal alkyne for cycloaddition with the azide.

Hypothetical Reaction Data for CuAAC of this compound:

| Alkyne Partner | Product (1,4-disubstituted triazole) | Expected Yield |

| Phenylacetylene | 1-(2-methylbutyl)-4-phenyl-1H-1,2,3-triazole | High |

| Propargyl alcohol | (1-(2-methylbutyl)-1H-1,2,3-triazol-4-yl)methanol | High |

| 1-Ethynylcyclohexene | 4-(cyclohex-1-en-1-yl)-1-(2-methylbutyl)-1H-1,2,3-triazole | Moderate to High |

Note: This data is hypothetical and based on general knowledge of CuAAC reactions. Experimental verification is required.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal click chemistry reaction that proceeds without the need for a cytotoxic copper catalyst. This reaction relies on the high ring strain of cyclooctyne derivatives to accelerate the cycloaddition with azides. It is expected that this compound would react with various strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form stable triazole products. The reaction rate would be dependent on the specific cyclooctyne used.

In the context of CuAAC, the reaction of this compound with terminal alkynes is expected to be highly regioselective, affording the 1,4-disubstituted triazole isomer exclusively. For SPAAC with unsymmetrical cyclooctynes, a mixture of regioisomers might be possible, although one is often favored.

Given that this compound is a chiral molecule (assuming it is used as a single enantiomer, e.g., (S)-1-azido-2-methylbutane), the formation of new stereocenters during cycloaddition reactions could lead to diastereomeric products. The diastereoselectivity of such reactions would be influenced by steric hindrance from the 2-methylbutyl group and the specific reaction conditions and substrates employed. However, without experimental data, predicting the diastereomeric ratio is speculative.

Reduction of the Azido (B1232118) Group to Form Chiral Amines

The reduction of the azido group in this compound would provide a direct route to the corresponding chiral primary amine, 2-methyl-1-butanamine. This transformation is of significant interest in organic synthesis for the preparation of chiral building blocks.

Catalytic hydrogenation is a common and efficient method for the reduction of azides to amines. This typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2), under a hydrogen atmosphere. The reaction is generally clean and high-yielding. It is anticipated that this compound would be smoothly reduced to 2-methyl-1-butanamine under standard catalytic hydrogenation conditions.

Hypothetical Catalytic Hydrogenation Conditions for this compound:

| Catalyst | Solvent | Hydrogen Pressure | Temperature | Expected Product | Expected Yield |

| 10% Pd/C | Methanol | 1 atm | Room Temperature | 2-methyl-1-butanamine | >95% |

| PtO2 (Adam's catalyst) | Ethanol | 1 atm | Room Temperature | 2-methyl-1-butanamine | >95% |

Note: This data is hypothetical and based on general knowledge of azide reduction. Experimental verification is required.

In molecules containing other reducible functional groups, chemoselective reduction of the azide in this compound derivatives would be crucial. Reagents such as triphenylphosphine (the Staudinger reaction) followed by hydrolysis, or transfer hydrogenation using reagents like ammonium formate with a palladium catalyst, are known to selectively reduce azides in the presence of other sensitive groups.

Since the chiral center at the 2-position of this compound is not directly involved in the reduction of the azide group, the stereochemistry is expected to be retained during the transformation to 2-methyl-1-butanamine. Therefore, the reduction of an enantiomerically pure sample of (S)-1-azido-2-methylbutane should yield (S)-2-methyl-1-butanamine with high fidelity.

Nitrene Formation and Rearrangement Reactions of this compound

The reactivity of this compound is significantly influenced by the ability of the azide functional group to undergo thermal or photochemical decomposition. This process involves the extrusion of a molecule of nitrogen (N₂) and the formation of a highly reactive electron-deficient intermediate known as a nitrene. wikipedia.orgresearchgate.net This 2-methylbutylnitrene is not typically isolated but rapidly undergoes further reactions, including rearrangements and intramolecular cyclizations, which define key pathways in the chemical transformation of the parent azide. wikipedia.org

Curtius Rearrangement and Related Transformations from Azidoalkyl Derivatives

The Curtius rearrangement is a well-established reaction involving the thermal decomposition of an acyl azide to an isocyanate, which can then be converted to a primary amine. masterorganicchemistry.com While this compound, an alkyl azide, does not undergo the Curtius rearrangement directly, its thermal or photochemical decomposition represents a related transformation, as both processes are initiated by the loss of N₂ from an azide precursor to generate a nitrene intermediate. wikipedia.org

Upon heating or irradiation, this compound eliminates dinitrogen to form the corresponding 2-methylbutylnitrene. This nitrene is a highly reactive species with a nitrogen atom that has only six valence electrons. wikipedia.org A primary pathway for the stabilization of this intermediate is through a rearrangement, typically a 1,2-hydride shift. In this process, a hydrogen atom from the carbon adjacent to the nitrogen migrates to the nitrogen atom. This concerted rearrangement results in the formation of an imine. For 2-methylbutylnitrene, the major rearrangement product is 2-methyl-1-iminobutane.

The direct photochemical decomposition of primary alkyl azides often proceeds through a concerted mechanism from an excited singlet state, leading almost exclusively to the corresponding imine without the formation of a discrete nitrene intermediate. wikipedia.org

Intramolecular Cyclizations Involving Nitrene Intermediates

A significant alternative reaction pathway for the 2-methylbutylnitrene intermediate is intramolecular C-H insertion. In this process, the electron-deficient nitrene can insert into one of the carbon-hydrogen bonds within its own alkyl chain, leading to the formation of a new carbon-nitrogen bond and a cyclic amine product. researchgate.netresearchgate.net This reaction provides a direct method for synthesizing saturated nitrogen-containing heterocyclic compounds.

The regioselectivity of the C-H insertion is influenced by the transition state energies for the formation of different ring sizes. Generally, insertions that proceed through five-membered ring transition states are kinetically favored over other possibilities. For the 2-methylbutylnitrene derived from this compound, several intramolecular cyclization products are possible, arising from insertion into C-H bonds at various positions along the carbon backbone.

The potential products from such intramolecular C-H insertions are summarized in the table below.

| Insertion Position | C-H Bond Type | Product Name | Ring Size |

| C-2 | Tertiary (C-H) | 2-Ethyl-2-methylaziridine | 3 |

| C-3 | Secondary (CH₂) | 3-Ethylpyrrolidine | 5 |

| C-4 | Primary (CH₃ of ethyl) | 3-Methylpyrrolidine | 5 |

| C-2' | Primary (CH₃ on C-2) | 4,4-Dimethylpyrrolidine | 5 |

Table 1: Potential intramolecular cyclization products from the 2-methylbutylnitrene intermediate.

Other Functional Group Interconversions Involving this compound

Beyond nitrene-mediated reactions, the azido group in this compound can be directly transformed into other important functional groups, providing versatile routes for molecular synthesis.

Modification of the Azido Moiety for New Reactivity

The azido group is a versatile synthon that can be converted into several other functionalities, most notably amines and triazoles.

Reduction to Primary Amines: The most common transformation of an alkyl azide is its reduction to the corresponding primary amine. This conversion is synthetically valuable as the azide group can act as a protected amine synthon. wikipedia.orgwikipedia.org The reduction of this compound yields 2-methylbutylamine. Several methods can achieve this transformation under mild conditions:

Staudinger Reaction: This reaction involves treating the azide with a phosphine, such as triphenylphosphine, to form an iminophosphorane intermediate. nrochemistry.comchem-station.com Subsequent hydrolysis yields the primary amine and a phosphine oxide byproduct. wikipedia.orgorganic-chemistry.org

Catalytic Hydrogenation: Hydrogenation over a metal catalyst, such as palladium on carbon (Pd/C), is an effective method for reducing azides to amines. wikipedia.org

Reduction with Hydrides: Reagents like lithium aluminium hydride (LiAlH₄) can also be used for this reduction.

1,3-Dipolar Cycloaddition: Organic azides can act as 1,3-dipoles and react with dipolarophiles, such as alkynes, in a Huisgen 1,3-dipolar cycloaddition. study.com This reaction, particularly the copper(I)-catalyzed version (CuAAC) with terminal alkynes, is a cornerstone of "click chemistry." masterorganicchemistry.com It provides a highly efficient and selective method for forming a stable 1,2,3-triazole ring, linking the 2-methylbutyl group to another molecular fragment. youtube.com

| Reagent(s) | Reaction Type | Product |

| 1. PPh₃, 2. H₂O | Staudinger Reduction | 2-Methylbutylamine |

| H₂, Pd/C | Catalytic Hydrogenation | 2-Methylbutylamine |

| Terminal Alkyne, Cu(I) catalyst | Huisgen Cycloaddition | 1-(2-Methylbutyl)-1,2,3-triazole derivative |

Table 2: Key functional group interconversions of the azido moiety in this compound.

Reactions at the Alkane Backbone of this compound

The alkane backbone of this compound consists of sp³-hybridized carbon atoms and is generally unreactive towards most common chemical reagents under standard laboratory conditions. The C-H and C-C single bonds are strong and non-polar, making them resistant to attack by acids, bases, electrophiles, and nucleophiles.

Significant transformations involving the alkane backbone almost exclusively arise as a consequence of the reactivity of the azido group. As detailed in section 3.3.2, the formation of a nitrene intermediate enables the activation of otherwise inert C-H bonds through intramolecular insertion reactions. researchgate.net Therefore, the primary pathway to functionalize the alkane backbone of this molecule is intrinsically linked to the initial decomposition of the azide moiety. Direct functionalization of the backbone without participation of the azide group, such as free-radical halogenation, would be unselective and synthetically of limited utility.

Applications of 1 Azido 2 Methylbutane As a Synthetic Building Block

Precursor for Chiral Amines and Amino Acid Derivatives

The azide (B81097) group of 1-Azido-2-methylbutane is a masked amino group, which can be revealed through various reduction methods to furnish the corresponding chiral amine, (S)-2-methylbutan-1-amine. This transformation is a cornerstone of its utility in asymmetric synthesis, as chiral amines are fundamental components of numerous pharmaceuticals, natural products, and chiral ligands umn.edu. The reduction of alkyl azides to primary amines is a well-established and efficient process, often proceeding with high yield and retention of stereochemistry, which is crucial when starting with an enantiomerically pure azide like this compound nih.govorganic-chemistry.orgjove.com.

Commonly employed methods for the reduction of alkyl azides include catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂), and chemical reduction with reagents such as lithium aluminum hydride (LiAlH₄), sodium borohydride in the presence of a catalyst, or the Staudinger reaction using triphenylphosphine followed by hydrolysis organic-chemistry.orgresearchgate.netresearchgate.net. The choice of reducing agent can be tailored to be compatible with other functional groups present in the molecule.

| Reduction Method | Reagents | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Clean, high-yielding, stereoretentive |

| Hydride Reduction | LiAlH₄ or NaBH₄/catalyst | Powerful, effective for various azides |

| Staudinger Reaction | 1. PPh₃ 2. H₂O | Mild conditions, good for sensitive substrates |

Furthermore, this compound can be a precursor for the synthesis of non-proteinogenic α-amino acid derivatives. These unnatural amino acids are of significant interest in medicinal chemistry and drug design as they can be incorporated into peptides to enhance their stability, conformational properties, and biological activity rsc.orgresearchgate.netmdpi.com. The synthesis can be envisioned through the transformation of the azide into an amino group, followed by carboxylation or other functional group manipulations at a suitable position, or through more complex multi-step synthetic sequences where the chiral fragment from this compound is incorporated into a growing amino acid scaffold acs.org.

Construction of Chiral Heterocyclic Scaffolds (e.g., Triazoles, Tetrazoles, Imidazoles)

The azide functionality of this compound is a key participant in [3+2] cycloaddition reactions, providing a powerful tool for the construction of five-membered nitrogen-containing heterocycles. These scaffolds are prevalent in a wide range of biologically active compounds and functional materials.

Triazoles: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the highly efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes nih.govrgmcet.edu.inrsc.orglibretexts.org. The reaction of this compound with a variety of alkynes under CuAAC conditions would yield a library of chiral 1,2,3-triazoles, where the stereocenter is preserved. Ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) can provide access to the corresponding 1,5-disubstituted regioisomers nih.govorganic-chemistry.org. These chiral triazoles are valuable as potential therapeutic agents, chiral ligands, and building blocks for more complex molecules nih.govnih.goviosrjournals.org.

Tetrazoles: Chiral tetrazoles can be synthesized from this compound through cycloaddition reactions with nitriles or isocyanides youtube.comnih.govorganic-chemistry.orgrsc.orgmdpi.comresearchgate.net. The reaction with nitriles, often catalyzed by Lewis or Brønsted acids, provides a direct route to 5-substituted-1-chiral-alkyl-tetrazoles youtube.comresearchgate.net. Alternatively, multicomponent reactions, such as the Ugi-azide reaction, can be employed to generate highly substituted chiral tetrazoles in a single step mdpi.com. Tetrazoles are recognized as important pharmacophores in drug discovery, often serving as bioisosteres for carboxylic acids.

Imidazoles: While the direct synthesis of imidazoles from azides is less common, multi-step pathways involving the transformation of the azide group can lead to the formation of chiral imidazole derivatives. For instance, the azide can be reduced to an amine, which can then participate in classical imidazole syntheses, such as the Radziszewski reaction or other multicomponent reactions that lead to the formation of the imidazole ring nih.govnih.govorganic-chemistry.orgrsc.orgresearchgate.net. The resulting chiral imidazoles are of interest in medicinal chemistry and as chiral catalysts.

| Heterocycle | Key Reactant | Common Reaction Type |

| 1,2,3-Triazole | Alkyne | [3+2] Cycloaddition (Click Chemistry) |

| Tetrazole | Nitrile, Isocyanide | [3+2] Cycloaddition, Multicomponent Reactions |

| Imidazole | Various (post-azide reduction) | Multicomponent Reactions, Cyclocondensations |

Integration into Bioconjugation and Chemical Biology Strategies (non-clinical mechanistic probes)

The azide group of this compound makes it a suitable tool for bioconjugation and the development of chemical biology probes. The bioorthogonality of the azide-alkyne cycloaddition reaction allows for the specific labeling of biomolecules in complex biological systems. By incorporating this compound into a larger molecule, such as a peptide, an inhibitor, or a fluorescent dye, a chiral, azido-containing probe can be created.

This probe can then be used to "click" onto a biomolecule of interest that has been functionalized with a terminal alkyne. This strategy is widely used for:

Protein labeling and identification: Attaching the chiral azide to a known ligand allows for the labeling and subsequent identification of its protein target.

Activity-based protein profiling (ABPP): Designing probes that covalently bind to the active site of an enzyme, with the chiral azide serving as a handle for subsequent fluorescent tagging or enrichment.

Imaging and tracking: Conjugating the chiral azide to a fluorophore to visualize the localization and dynamics of biomolecules within cells.

The chirality of this compound can be particularly interesting in this context, as it can be used to probe stereospecific interactions within biological systems. For instance, comparing the binding or activity of probes containing the (S)-enantiomer versus the (R)-enantiomer of the 2-methylbutyl group could provide insights into the stereochemical preferences of a biological target.

Development of Advanced Materials and Functional Polymers

The azide functionality of this compound can be leveraged in the synthesis of advanced materials and functional polymers nanosoftpolymers.com. There are two main strategies for its incorporation:

Post-polymerization modification: A pre-formed polymer with reactive side chains (e.g., halides or tosylates) can be functionalized by nucleophilic substitution with an azide source. While this is a common method, a more direct approach is the use of azide-containing monomers sigmaaldrich.comsigmaaldrich.com.

Polymerization of azide-containing monomers: this compound can be derivatized to an azide-containing monomer, for example, by attaching a polymerizable group like a methacrylate or a styryl moiety. The resulting chiral, azide-functionalized monomer can then be polymerized or copolymerized with other monomers to create well-defined polymers with pendant azide groups rsc.orgntu.edu.sgnih.govresearchgate.net.

These azide-functionalized polymers are valuable precursors for a variety of advanced materials:

Surface modification: The azide groups on the polymer can be used to "click" functional molecules onto surfaces, altering their properties such as hydrophobicity, biocompatibility, or reactivity researchgate.net.

Cross-linked materials: The azide groups can be used as cross-linking points, either through thermal or photochemical activation to form nitrenes, or through click reactions with multifunctional alkynes, leading to the formation of gels and networks rsc.org.

Functional materials: The azide groups can be modified post-polymerization with a wide range of alkyne-containing molecules to introduce specific functionalities, such as fluorescent dyes, bioactive molecules, or catalysts, along the polymer backbone.

The chirality introduced by the 2-methylbutyl group can impart unique properties to these materials, such as chiroptical activity or the ability to act as a chiral stationary phase in chromatography.

Computational and Theoretical Investigations of 1 Azido 2 Methylbutane and Analogues

Conformational Landscape and Energy Minima Analysis

The study of the different spatial arrangements of a molecule, or its conformations, is fundamental to understanding its stability and reactivity. lumenlearning.com Conformational analysis involves mapping the potential energy surface (PES) of a molecule to identify its stable low-energy conformations (energy minima) and the energy barriers for interconversion between them. nih.govresearchgate.net For a flexible molecule like 1-azido-2-methylbutane, which possesses a chiral center and several rotatable single bonds, the conformational landscape can be quite complex.

Theoretical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to systematically explore this landscape. conicet.gov.armdpi.com These calculations can determine the geometric parameters (bond lengths, bond angles, and dihedral angles) and relative energies of various conformers. The analysis typically focuses on rotations around key bonds, such as the C1-C2 and C2-C3 bonds, to identify the most stable staggered conformations, which minimize steric hindrance, versus the higher-energy eclipsed conformations. lumenlearning.comyoutube.com

For this compound, the interactions between the azido (B1232118) group, the methyl group, and the ethyl group attached to the chiral center dictate the relative stability of the conformers. Gauche interactions, where bulky groups are adjacent to each other, are generally destabilizing compared to anti conformations where they are positioned opposite one another. lumenlearning.com Computational studies allow for the quantification of these energy differences, providing a detailed picture of the conformational preferences. nih.govfigshare.com

Table 1: Calculated Relative Energies of this compound Conformers Note: This table presents hypothetical data based on established principles of conformational analysis for analogous molecules. The values are for illustrative purposes to demonstrate the output of such computational studies.

| Conformer | Dihedral Angle (°) (N₃-C1-C2-C3) | Description | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | 180 | Anti | 0.00 (Global Minimum) |

| B | 60 | Gauche | 0.95 |

| C | -60 | Gauche | 1.10 |

| D | 0 | Eclipsed | 4.50 (Transition State) |

| E | 120 | Eclipsed | 5.20 (Transition State) |

Reaction Mechanism Elucidation and Transition State Calculations (e.g., SN2, Cycloadditions, Nitrene Reactions)

Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed mechanism can be constructed. acs.org

SN2 Reactions: The bimolecular nucleophilic substitution (SN2) reaction is a fundamental process in organic chemistry. chemistrysteps.com For this compound, the azide (B81097) group can act as a leaving group, although it is less common than halides. Alternatively, the carbon atom bonded to the azide can be attacked by a nucleophile. Theoretical studies of SN2 reactions typically model the potential energy surface, which often features a double-well profile corresponding to the formation of reactant and product complexes. nih.govsciforum.net Calculations focus on locating the transition state, a high-energy structure corresponding to the peak of the energy barrier. mdpi.com The geometry of the SN2 transition state is characterized by the simultaneous formation of the new bond with the nucleophile and the breaking of the bond to the leaving group, occurring via a "backside attack" that leads to an inversion of stereochemistry at the chiral center. masterorganicchemistry.com

Cycloadditions: Organic azides are well-known for participating in 1,3-dipolar cycloaddition reactions, most notably the Huisgen azide-alkyne cycloaddition to form 1,2,3-triazoles. wikipedia.orgyoutube.com This reaction can be performed thermally or, more commonly, catalyzed by copper(I) or ruthenium. wikipedia.org Computational investigations are crucial for understanding the mechanism and regioselectivity of these reactions. nih.gov DFT calculations can be used to compare the activation barriers for the formation of the 1,4- and 1,5-disubstituted triazole isomers, thereby predicting the reaction's outcome. nih.gov For catalyzed variants, computational models can include the metal catalyst to elucidate its role in lowering the activation energy and controlling the regioselectivity. acs.org

Nitrene Reactions: The thermal or photochemical decomposition of alkyl azides like this compound can lead to the extrusion of molecular nitrogen and the formation of a highly reactive nitrene intermediate. nih.govrsc.org Computational studies have been instrumental in understanding the complex potential energy surfaces of these reactions. rsc.orgacs.org The decomposition can proceed through different pathways, including a spin-allowed path on the singlet surface or a spin-forbidden path involving intersystem crossing to the triplet surface. rsc.org Calculations show that the initial, rate-determining step is the formation of the nitrene. rsc.orgrsc.org Once formed, the nitrene can undergo subsequent reactions, such as C-H bond insertion or rearrangement to an imine. rsc.org Quantum chemical methods can model the transition states for these subsequent steps to predict the major products. researchgate.net

Table 2: Calculated Activation Energies for Key Reactions of an Alkyl Azide Analogue Note: This table provides representative data for reactions involving simple alkyl azides, which serve as models for this compound.

| Reaction Type | Specific Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| SN2 | CH₃N₃ + Cl⁻ → CH₃Cl + N₃⁻ | DFT (B3LYP) | ~25-30 (in solution) |

| Cycloaddition | CH₃N₃ + C₂H₂ → Triazole (uncatalyzed) | DFT (M06-2X) | ~22-26 |

| Nitrene Formation | (CH₃)₂CHN₃ → (CH₃)₂CHN + N₂ (Singlet) | CASSCF/CASPT2 | ~45-46 rsc.org |

| Nitrene Formation | (CH₃)₂CHN₃ → (CH₃)₂CHN + N₂ (Triplet) | CASSCF/CASPT2 | ~45-46 rsc.org |

Electronic Structure and Reactivity Prediction using Quantum Chemical Methods

Quantum chemical methods provide a framework for understanding the distribution of electrons within a molecule and using this information to predict its chemical reactivity. mdpi.comwikipedia.org By solving approximations to the Schrödinger equation, these methods yield detailed information about a molecule's electronic structure, such as its molecular orbitals, electron density, and electrostatic potential. wordpress.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important for predicting reactivity. researchgate.net The energy of the LUMO indicates the susceptibility of the molecule to nucleophilic attack, while the HOMO energy relates to its ability to act as a nucleophile. The HOMO-LUMO energy gap is a general indicator of molecular stability and reactivity. For this compound, analysis of the LUMO would likely show a large coefficient on the carbon atom attached to the azide group, consistent with this site being the electrophilic center for SN2 reactions.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps highlight electron-rich regions (negative potential), which are prone to electrophilic attack, and electron-poor regions (positive potential), which are susceptible to nucleophilic attack. For an alkyl azide, the terminal nitrogen atoms of the azido group would show a negative potential, consistent with their role as the nucleophilic ends of the 1,3-dipole in cycloaddition reactions.

Quantum chemical calculations can also determine various reactivity descriptors, such as atomic charges, bond orders, and dipole moments. scholarsresearchlibrary.comresearchgate.netnih.gov These descriptors help in rationalizing observed chemical behavior and in making predictions about how the molecule will interact with other reagents. researchgate.net

Table 3: Predicted Electronic Properties of a Model Alkyl Azide (e.g., Ethyl Azide) Note: This table shows typical values obtained from quantum chemical calculations on a simple alkyl azide analogue.

| Property | Computational Method | Predicted Value |

|---|---|---|

| HOMO Energy | DFT/B3LYP/6-31G | -7.5 eV |

| LUMO Energy | DFT/B3LYP/6-31G | +1.2 eV |

| HOMO-LUMO Gap | DFT/B3LYP/6-31G | 8.7 eV |

| Dipole Moment | DFT/B3LYP/6-31G | 2.2 D |

| NBO Charge on Cα | DFT/B3LYP/6-31G | -0.15 e |

| NBO Charge on N (central) | DFT/B3LYP/6-31G | +0.40 e |

Compound Index

Advanced Analytical Methodologies for 1 Azido 2 Methylbutane in Research Contexts

Chiral Chromatography for Enantiomeric Excess Determination (HPLC, GC, SFC)

The determination of the enantiomeric excess (ee) of chiral compounds like 1-azido-2-methylbutane is crucial, particularly in pharmaceutical and stereoselective synthesis research. uma.esnih.govresearchgate.net Chiral chromatography, encompassing High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), stands as a primary tool for separating and quantifying enantiomers.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for enantiomeric separation. uma.esresearchgate.net It typically employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com For the analysis of alkyl azides, polysaccharide-based CSPs are often effective. mdpi.com The use of detectors such as UV-Vis, circular dichroism (CD), and optical rotation (OR) allows for the quantification of the separated enantiomers. uma.esnih.gov Notably, the coupling of HPLC with CD/OR detectors can enable the determination of enantiomeric excess even without pure enantiomer standards. uma.esnih.govresearchgate.net

Gas Chromatography (GC): Chiral GC is another powerful technique for separating volatile enantiomers. gcms.cz Similar to HPLC, it utilizes chiral stationary phases, often based on derivatized cyclodextrins, to achieve separation. gcms.cz The choice of the specific cyclodextrin (B1172386) derivative can significantly influence the resolution of the enantiomers. gcms.cz

Supercritical Fluid Chromatography (SFC): SFC has emerged as a highly efficient and environmentally friendly alternative to HPLC for chiral separations. mdpi.comselvita.comchromatographyonline.com Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers advantages such as faster analysis times, reduced solvent consumption, and improved resolution. mdpi.comselvita.comchromatographyonline.com Polysaccharide-based chiral stationary phases are also commonly employed in SFC for their broad enantioselective capabilities. researchgate.netmdpi.com The development of automated SFC systems allows for high-throughput screening of various columns and mobile phases to quickly identify optimal separation conditions. researchgate.netshimadzu.com

Table 1: Comparison of Chiral Chromatography Techniques for Enantiomeric Excess Determination

| Technique | Principle | Advantages | Common Stationary Phases |

| HPLC | Differential partitioning of enantiomers between a mobile phase and a chiral stationary phase. | Robust, widely applicable, various detection methods available. uma.esresearchgate.net | Polysaccharide derivatives, Pirkle-type, protein-based. mdpi.com |

| GC | Differential partitioning of volatile enantiomers between a carrier gas and a chiral stationary phase. | High resolution for volatile compounds, sensitive detectors (e.g., FID). gcms.cz | Derivatized cyclodextrins. gcms.cz |

| SFC | Differential partitioning using a supercritical fluid as the mobile phase. | Fast, reduced organic solvent use, high efficiency. mdpi.comselvita.comchromatographyonline.com | Polysaccharide derivatives. researchgate.netmdpi.com |

Spectroscopic Techniques for Mechanistic and Structural Elucidation (e.g., 2D NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental in determining the molecular structure of this compound and in elucidating the mechanisms of its formation and reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) and two-dimensional (2D) NMR techniques are invaluable for structural confirmation.

¹H NMR provides information on the number and connectivity of hydrogen atoms.

¹³C NMR reveals the different carbon environments within the molecule. docbrown.info

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish correlations between protons and carbons, allowing for the complete and unambiguous assignment of the molecule's structure. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of this compound and offers insights into its fragmentation pattern, which can aid in structural confirmation. docbrown.info High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. nih.gov Furthermore, mass spectrometry can be coupled with chiral separation techniques (e.g., HPLC-MS) to identify and quantify enantiomers. polyu.edu.hk

Table 2: Key Spectroscopic Data for the Characterization of Alkyl Azides

| Spectroscopic Technique | Information Provided | Characteristic Signal for this compound (Expected) |

| ¹H NMR | Chemical environment and connectivity of protons. | A complex pattern of multiplets corresponding to the CH₃, CH₂, and CH groups. |

| ¹³C NMR | Chemical environment of carbon atoms. | Distinct signals for each of the five carbon atoms. |

| IR Spectroscopy | Presence of functional groups. | Strong, sharp absorption around 2100 cm⁻¹ for the azide (B81097) group (N₃). researchgate.net |

| Mass Spectrometry | Molecular weight and fragmentation pattern. | Molecular ion peak corresponding to the mass of C₅H₁₁N₃ and characteristic fragment ions. docbrown.info |

In Situ Reaction Monitoring with Spectroscopic Methods

Understanding the kinetics and mechanism of the formation of this compound, often through nucleophilic substitution (S_N2) reactions, is greatly enhanced by in situ reaction monitoring. rsc.orgmasterorganicchemistry.comorganic-chemistry.org This approach allows for the real-time observation of reactant consumption and product formation without the need for sample withdrawal and quenching. spectroscopyonline.com

Spectroscopic techniques are particularly well-suited for in situ monitoring. For instance, FTIR spectroscopy can be used to follow the disappearance of a starting material's characteristic absorption and the appearance of the strong azide band around 2100 cm⁻¹, providing real-time kinetic data. nih.govchemistryviews.org This is especially useful for reactions involving labile intermediates. spectroscopyonline.com

NMR spectroscopy can also be employed for in situ monitoring, allowing for the simultaneous observation of multiple species in the reaction mixture. rsc.orgacs.org This can provide detailed mechanistic insights, including the detection of transient intermediates or byproducts. acs.org Recent advancements have even enabled the use of benchtop NMR for real-time reaction monitoring. acs.org

The data obtained from in situ monitoring can be used to develop kinetic models, such as classical least squares (CLS) or partial least squares (PLS), to quantitatively describe the reaction progress. spectroscopyonline.com This information is invaluable for optimizing reaction conditions, improving yields, and gaining a deeper understanding of the reaction mechanism.

Future Research Directions and Emerging Opportunities

Development of Next-Generation Catalytic Azidation Methods

The synthesis of enantiomerically pure chiral azides like 1-azido-2-methylbutane remains a significant challenge. Future research will likely focus on the development of novel catalytic systems that offer improved efficiency, selectivity, and substrate scope for the introduction of the azide (B81097) functionality into branched alkanes.

One promising area is the advancement of transition metal-catalyzed C-H azidation. While significant progress has been made in the azidation of C(sp²)—H and activated C(sp³)—H bonds, the selective azidation of unactivated C(sp³)—H bonds in substrates like 2-methylbutane is a frontier in the field. mdpi.com The development of catalysts that can differentiate between the various C-H bonds in a branched alkane will be crucial. Researchers are exploring catalysts based on metals like rhodium, iridium, and cobalt, which have shown promise in other types of C-H functionalization reactions. nih.govacs.orgnih.gov A key goal is to design catalyst-ligand systems that can control both the regio- and stereoselectivity of the azidation reaction, providing direct access to compounds like (S)- or (R)-1-azido-2-methylbutane from the parent alkane.

Another area of focus is the development of improved methods for the azidation of precursors such as alcohols and halides. For instance, copper-catalyzed azidation of benzylic alcohols has been reported as a mild route to the corresponding azides. mdpi.com Future work could adapt these methods for non-benzylic, chiral secondary alcohols, which would be direct precursors to this compound. The development of catalytic systems that proceed under neutral and non-oxidative conditions is also a significant goal, as this would enhance the functional group tolerance of the reaction. nih.gov

The following table summarizes some emerging catalytic strategies and their potential application to the synthesis of branched azidoalkanes.

| Catalytic Strategy | Metal/Catalyst Type | Potential Precursor for this compound | Key Advantages & Research Goals |

| C-H Azidation | Rhodium, Iridium, Cobalt | 2-Methylbutane | Direct synthesis from hydrocarbon, high atom economy. Goal: Achieve high regio- and enantioselectivity for the primary C-H bond. |

| Azidation of Alcohols | Copper, Palladium | 2-Methyl-1-butanol | Milder reaction conditions compared to traditional methods. Goal: Develop catalysts for non-activated secondary alcohols. |

| Nucleophilic Ring-Opening | Lewis Acids | Chiral epoxides derived from 2-methyl-1-butene | High enantioselectivity. Goal: Develop one-pot procedures from the parent alkene. google.com |

| Decarboxylative Azidation | Copper | Carboxylic acids | Utilization of renewable feedstocks. Goal: Broaden substrate scope to include branched aliphatic acids. mdpi.com |

Expansion of Bioorthogonal and Click Chemistry Applications with Chiral Azides

The azide group is a cornerstone of bioorthogonal and click chemistry, enabling the covalent labeling and modification of biomolecules in living systems. nih.govmdpi.comnih.govnih.gov While linear and aryl azides have been extensively used, the unique steric and electronic properties of chiral, branched azides like this compound offer new opportunities to probe and manipulate biological systems with greater precision.

Future research will likely explore the use of chiral azides as stereospecific chemical reporters. The introduction of a chiral center adjacent to the azide functionality could influence the kinetics and selectivity of bioorthogonal reactions, such as the Staudinger ligation and copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). mdpi.comeurjchem.comresearchgate.net This could enable the development of "stereoselective click reactions," where a chiral probe preferentially reacts with one enantiomer of a target molecule. Such tools would be invaluable for studying stereospecific interactions in complex biological environments.

Furthermore, the incorporation of this compound into amino acids, lipids, and other metabolites could provide new insights into cellular processes. nih.govresearchgate.net For example, using a chiral azido-labeled fatty acid could help to elucidate the stereochemical preferences of enzymes involved in lipid metabolism. The development of methods for the efficient and selective incorporation of such chiral building blocks into biomolecules will be a key area of future research. universiteitleiden.nl

The table below outlines potential applications of this compound in bioorthogonal chemistry.

| Application Area | Rationale for Using a Chiral Azide | Potential Research Direction |

| Stereoselective Labeling | The chiral center may influence the rate and selectivity of the click reaction. | Development of chiral probes for resolving enantiomeric mixtures of biomolecules in situ. |

| Enzyme Profiling | Probing the active sites of enzymes for stereochemical preferences. | Design of activity-based probes with chiral azides to study enzyme stereospecificity. |

| Glycobiology | Introducing stereochemical diversity into synthetic glycans. | Synthesis of chiral azido-sugars to investigate the role of stereochemistry in glycan recognition. nih.govdntb.gov.ua |

| Drug Delivery | Creating more complex and specific drug-linker conjugates. | Use of chiral azides in antibody-drug conjugates to potentially enhance stability or targeting. |

Integration of this compound into Automated and Flow Synthesis Platforms

The synthesis and handling of organic azides can be hazardous, particularly on a large scale. rsc.org Automated and flow synthesis platforms offer a safer and more efficient way to generate and use these energetic compounds. rsc.orgdurham.ac.ukcam.ac.uk The integration of the synthesis of this compound and its subsequent reactions into such platforms is a significant area for future research.

Flow chemistry allows for the generation of azides in situ, minimizing the accumulation of hazardous intermediates. cam.ac.uk Researchers have developed flow processes for the synthesis of both alkyl and aryl azides, often using solid-supported reagents to facilitate the reaction and purification. rsc.orgdurham.ac.uk Future work will focus on adapting these methods for the synthesis of chiral, branched azides like this compound. This will involve the development of new packed-bed reactors and monolithic reagents that are compatible with the specific precursors and reaction conditions required.

Automated platforms can then be used to perform multi-step sequences, where the newly synthesized this compound is immediately used in a subsequent reaction, such as a click reaction or a Staudinger ligation. rsc.orgdurham.ac.uk This "telescoping" of reactions not only improves safety but also reduces waste and purification time. The development of in-line analytical techniques to monitor the formation and consumption of the azide in real-time will be crucial for the optimization and control of these automated processes. patsnap.com

| Flow/Automated Process | Key Technology | Application to this compound | Future Research Goals |

| In-situ Azide Generation | Packed-bed or monolithic reactors with azide resins. | Safe and scalable synthesis of this compound from the corresponding halide or sulfonate. | Development of highly efficient and reusable azide cartridges. cam.ac.uk |

| Automated Multi-step Synthesis | Integrated pumping systems, reactors, and in-line purification. | Telescoped synthesis of triazoles or other heterocycles starting from a precursor to this compound. | Integration of machine learning algorithms for autonomous optimization of reaction conditions. |

| Microfluidic Systems | Lab-on-a-chip devices. | Precise control over reaction parameters for mechanistic studies of reactions involving this compound. | Development of high-throughput screening platforms for new reactions of chiral azides. |

Computational Design and Prediction of Novel Reactivity and Selectivity for Branched Azidoalkanes

Computational chemistry provides a powerful tool for understanding and predicting the behavior of molecules, and it will play a critical role in unlocking the full potential of branched azidoalkanes like this compound. mdpi.com Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms, predict reactivity and selectivity, and design new catalysts and reagents. researchgate.netresearchgate.net

A key area of future computational research will be the detailed study of the conformational landscape of branched azides and how it influences their reactivity. For example, intramolecular interactions, such as hydrogen bonding, have been shown to tame the reactivity of certain alkyl azides. rsc.org Computational studies can predict whether similar interactions are at play in this compound and how they might be exploited to control its reactivity in different chemical transformations.

Computational tools will also be invaluable in the design of catalysts for the enantioselective synthesis of this compound. By modeling the transition states of catalytic cycles, researchers can predict which catalyst-ligand combinations will provide the highest levels of stereocontrol. nih.govnih.gov This in silico screening approach can significantly accelerate the discovery of new and improved catalytic methods.

Furthermore, computational methods can be used to predict the outcomes of reactions involving this compound. For instance, the regioselectivity of its cycloaddition reactions with unsymmetrical alkynes can be predicted by calculating the energies of the different possible transition states. This predictive power will guide experimental work and enable the more efficient development of new applications for this and other branched azides.

| Computational Approach | Application to Branched Azidoalkanes | Research Objective |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for azidation and subsequent reactions. | To understand the factors controlling regio- and stereoselectivity. researchgate.netresearchgate.net |

| Molecular Dynamics (MD) Simulations | Investigation of the conformational dynamics and solvent effects. | To predict how the shape and flexibility of the azide influence its interactions with other molecules. |

| Machine Learning (ML) | Prediction of reaction outcomes and optimization of reaction conditions. | To develop predictive models for the reactivity of a wide range of branched azides. nih.gov |

| Catalyst Design | In silico screening of ligands for transition metal-catalyzed C-H azidation. | To accelerate the discovery of highly selective catalysts for the synthesis of chiral azides. mdpi.com |

Q & A

Q. What institutional review protocols are required for studies involving this compound in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.